TCO-PEG3-amide-C3-triethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H52N2O9Si |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31)/b8-7- |

InChI Key |

ZXQAFZQBZKLJGI-FPLPWBNLSA-N |

Isomeric SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCC/C=C\CC1)(OCC)OCC |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane

This technical guide provides a comprehensive overview of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional chemical linker. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and surface modification for biomedical applications.

Core Chemical Structure and Properties

This compound is a molecule composed of several key functional moieties: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) linker, an amide bond, a propyl (C3) spacer, and a triethoxysilane (B36694) group. This unique combination of components makes it a versatile tool in bioconjugation and materials science.

The TCO group is a strained alkene that is highly reactive towards tetrazine derivatives in bioorthogonal "click chemistry" reactions. The PEG3 linker is a short, hydrophilic spacer that enhances solubility and reduces steric hindrance. The triethoxysilane group allows for the covalent attachment of the molecule to hydroxylated surfaces, such as silica, glass, and metal oxides.

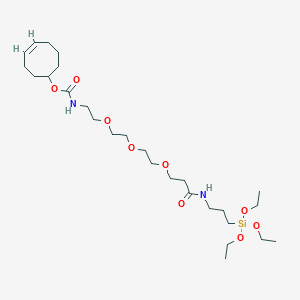

A visual representation of the chemical structure is provided below:

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C27H52N2O9Si | [1][2] |

| Molecular Weight | 576.80 g/mol | [3] |

| CAS Number | 2250217-32-2 | [2] |

| Purity | Typically ≥95% | [1][2] |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Solubility | Soluble in DMSO, DCM, DMF | [2] |

| Storage Conditions | -20°C, desiccated | [1][2] |

Key Applications and Mechanisms of Action

This compound has two primary applications stemming from its bifunctional nature: its role as a PROTAC linker and its use in surface modification.

PROTAC Linker in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] this compound can serve as a component of a PROTAC linker. The TCO group can be used to attach a POI-binding ligand via a tetrazine-TCO ligation, a rapid and bioorthogonal reaction. The other end of the molecule can be incorporated into the PROTAC structure, which includes an E3 ligase ligand.

The signaling pathway for PROTAC-mediated protein degradation is illustrated below.

Caption: PROTAC-mediated protein degradation pathway.

Surface Modification for Biomedical Applications

The triethoxysilane moiety of this compound enables its covalent attachment to a variety of inorganic substrates. This process, known as silanization, involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds.

This surface modification capability allows for the immobilization of biomolecules on surfaces for applications such as biosensors, microarrays, and cell adhesion studies. The TCO group provides a bioorthogonal handle for the specific attachment of tetrazine-modified proteins, peptides, or other molecules.

The general workflow for surface modification is depicted below.

Caption: General workflow for surface modification and bioconjugation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Surface Modification of Glass Slides

This protocol describes the functionalization of glass slides with this compound.

Materials:

-

Glass microscope slides

-

Acetone, ethanol, and deionized water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

This compound

-

Anhydrous toluene (B28343)

-

Nitrogen gas

-

Oven

Procedure:

-

Cleaning and Activation:

-

Clean the glass slides by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

-

Dry the slides under a stream of nitrogen.

-

Immerse the slides in freshly prepared piranha solution for 30 minutes to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse the slides extensively with deionized water and dry with nitrogen.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and activated slides in the silane solution for 2 hours at room temperature with gentle agitation.

-

Remove the slides and rinse with fresh anhydrous toluene to remove any unbound silane.

-

Cure the slides in an oven at 110°C for 30 minutes to promote covalent bond formation.

-

The TCO-functionalized slides are now ready for bio-conjugation.

-

Protocol for TCO-Tetrazine Ligation on a Functionalized Surface

This protocol outlines the conjugation of a tetrazine-modified protein to a TCO-functionalized surface.

Materials:

-

TCO-functionalized glass slides (from Protocol 3.1)

-

Tetrazine-modified protein of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Blocking:

-

Incubate the TCO-functionalized slides in blocking buffer for 1 hour at room temperature to minimize non-specific binding.

-

Wash the slides three times with wash buffer.

-

-

TCO-Tetrazine Ligation:

-

Prepare a solution of the tetrazine-modified protein in PBS at a suitable concentration (e.g., 10-100 µg/mL).

-

Incubate the slides with the protein solution for 1-2 hours at room temperature. The reaction is typically rapid.

-

Wash the slides thoroughly with wash buffer to remove any unbound protein.

-

The surface is now functionalized with the protein of interest and can be used for downstream applications.

-

The logical relationship for the TCO-Tetrazine ligation is shown below.

Caption: Logical diagram of the TCO-Tetrazine ligation reaction.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and materials science. Its unique combination of a bioorthogonal TCO group and a surface-reactive triethoxysilane moiety enables a wide range of applications, from the synthesis of targeted protein degraders to the creation of functionalized biomaterials. This guide has provided a comprehensive overview of its properties, mechanisms of action, and experimental protocols to facilitate its effective use in the laboratory.

References

A Technical Guide to TCO-PEG3-amide-C3-triethoxysilane: A Heterobifunctional Linker for Surface Modification and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

TCO-PEG3-amide-C3-triethoxysilane is a specialized chemical reagent designed for the stable anchoring of biomolecules to silica-based surfaces. This heterobifunctional linker possesses two key functional groups: a triethoxysilane (B36694) moiety for covalent attachment to surfaces and a trans-cyclooctene (B1233481) (TCO) group for highly efficient and specific bioorthogonal conjugation. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it a valuable tool in drug delivery, diagnostics, and various biomedical applications.

Core Concepts and Chemical Properties

This compound integrates three essential components:

-

Triethoxysilane Group: This functional group enables the covalent immobilization of the linker onto hydroxyl-rich surfaces such as glass, silica, and silicon wafers. The process involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with surface hydroxyls to create stable siloxane bonds.

-

Trans-cyclooctene (TCO) Group: The TCO moiety is a key participant in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2] This reaction is known for its exceptionally fast kinetics and the ability to proceed under physiological conditions without the need for a catalyst.[3][4]

-

PEG3 Linker: The three-unit polyethylene glycol spacer provides hydrophilicity, which improves solubility in aqueous buffers and reduces non-specific binding of proteins.[5] It also creates a flexible spacer arm that extends the TCO group away from the surface, enhancing its accessibility for conjugation.[6]

The combination of these functionalities allows for a two-step process where a surface is first functionalized with the linker, and then a biomolecule of interest is attached via the TCO-tetrazine reaction.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound and the kinetics of its reactive components.

| Property | Value | Reference |

| Chemical Formula | C27H52N2O9Si | [1] |

| Molecular Weight | 576.80 g/mol | [1] |

| CAS Number | 2250217-32-2 | [1] |

| Purity | >95% | [1] |

| Solubility | DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

| TCO-Tetrazine Reaction Rate Constant (k2) | Up to 10^6 M⁻¹s⁻¹ | [4][7] |

| Silane-Modified Surface Water Contact Angle | Variable (e.g., 40-45° for similar aminosilanes) | [8] |

| Silane Grafting Density | Typically 2-4 molecules/nm² | [9] |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

1. Surface Functionalization with Triethoxysilane (Liquid Phase Deposition)

This protocol describes the process of coating a silica-based substrate (e.g., glass slide, silicon wafer) with this compound.

-

Materials:

-

This compound

-

Anhydrous toluene (B28343) or acetone

-

Deionized water

-

Nitrogen gas

-

Substrate (e.g., glass slides)

-

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate by sonicating in ethanol and deionized water, followed by drying under a stream of nitrogen.

-

Hydroxylation (Optional but Recommended): To increase the density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner.

-

Silanization Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or acetone.

-

Immersion: Immerse the cleaned and dried substrate in the silanization solution for 30-60 minutes at room temperature.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene or acetone) to remove any unbound silane.

-

Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Final Rinse and Storage: After cooling, rinse the functionalized surface with ethanol and dry under nitrogen. The TCO-functionalized surface is now ready for bioconjugation.

-

2. Bioconjugation via TCO-Tetrazine Ligation

This protocol outlines the conjugation of a tetrazine-modified biomolecule to the TCO-functionalized surface.

-

Materials:

-

TCO-functionalized substrate

-

Tetrazine-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

-

Procedure:

-

Prepare Biomolecule Solution: Dissolve the tetrazine-modified biomolecule in the reaction buffer to the desired concentration (typically in the low micromolar range).

-

Incubation: Cover the TCO-functionalized surface with the biomolecule solution and incubate for 30-60 minutes at room temperature.

-

Rinsing: Gently wash the surface with the reaction buffer to remove any unconjugated biomolecules.

-

Blocking (Optional): To prevent non-specific binding in subsequent steps, the surface can be blocked with a suitable blocking agent (e.g., Bovine Serum Albumin (BSA)).

-

Final Rinse and Storage: Perform a final rinse with deionized water and dry the surface. The biomolecule is now covalently immobilized on the surface.

-

Mandatory Visualizations

Caption: Experimental workflow for surface modification and bioconjugation.

Caption: Silanization reaction mechanism on a hydroxylated surface.

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder reaction.

References

- 1. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]

- 2. TCO | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCO-PEG3-NHS ester | Benchchem [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

TCO-PEG3-amide-C3-triethoxysilane: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG3-amide-C3-triethoxysilane is a heterobifunctional linker designed for the seamless integration of biological molecules with inorganic surfaces. This molecule incorporates three key functional domains: a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and solubility, and a trans-cyclooctene (B1233481) (TCO) group for highly efficient and specific bioorthogonal conjugation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by experimental protocols and quantitative data derived from analogous systems, to empower researchers in its application for drug delivery, biosensor development, and advanced biomaterials.

Molecular Structure and Core Components

This compound is a precision-engineered molecule with the chemical formula C₂₇H₅₂N₂O₉Si and a molecular weight of 576.80 g/mol . Its structure is characterized by three distinct functional moieties, each contributing to its versatile mechanism of action.

-

Triethoxysilane Group: This silicon-based functional group is the anchor of the molecule, enabling its covalent attachment to a wide range of inorganic substrates.

-

PEG3-amide-C3 Linker: This component serves as a flexible spacer, imparting hydrophilicity and minimizing steric hindrance. The three-unit polyethylene glycol (PEG3) chain enhances solubility in aqueous environments and reduces non-specific protein adsorption. The amide bond and the C3 propyl chain provide structural integrity and appropriate spacing between the surface and the conjugated biomolecule.

-

Trans-cyclooctene (TCO) Group: As the bioorthogonal reactive partner, the TCO group engages in highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.

Mechanism of Action

The utility of this compound is rooted in a two-stage mechanism: surface functionalization and subsequent bioorthogonal ligation.

Surface Functionalization via Silanization

The triethoxysilane moiety facilitates the immobilization of the linker onto hydroxyl-rich surfaces such as glass, silica, and metal oxides.[1] This process, known as silanization, proceeds through a two-step hydrolysis and condensation reaction.[1]

-

Hydrolysis: In the presence of water, the ethoxy groups of the triethoxysilane are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH).[1] This reaction can be catalyzed by acid or base.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si).[1] Additionally, adjacent hydrolyzed silane (B1218182) molecules can cross-link with each other, creating a robust and stable monolayer on the surface.[1]

Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry

Once the surface is functionalized with TCO moieties, it becomes a platform for the specific attachment of biomolecules. This is achieved through the IEDDA reaction between the TCO group and a tetrazine-labeled molecule of interest (e.g., protein, antibody, or drug).[2] This "click chemistry" reaction is renowned for its:

-

Exceptional Speed: The reaction kinetics are extremely fast, with second-order rate constants that can exceed 800 M⁻¹s⁻¹.[2]

-

High Specificity: The TCO and tetrazine groups react selectively with each other, even in complex biological environments, without cross-reactivity with native functional groups.[2]

-

Biocompatibility: The reaction proceeds under mild physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.[2]

Quantitative Data

Table 1: TCO-Tetrazine Reaction Kinetics

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | [3] |

| s-TCO (water-soluble) | 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | [4] |

Note: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

Table 2: Surface Modification with Aminosilanes

| Silane | Substrate | Amine Sites (ea/nm²) | Measurement Technique | Reference |

| Aminopropyltrimethoxysilane (APTMS) | Silica Nanoparticles | 2.7 | Acid-Base Back Titration | [5] |

| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | Silica Nanoparticles | 7.7 | Acid-Base Back Titration | [5] |

Note: The density of functional groups on the surface can be influenced by the silane concentration, reaction time, and temperature.

Experimental Protocols

The following are generalized protocols for the use of this compound based on established methods for similar molecules. Optimization for specific applications is recommended.

Protocol for Surface Functionalization of Glass Coverslips

-

Cleaning: Immerse glass coverslips in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinsing: Thoroughly rinse the coverslips with deionized water and then with ethanol.

-

Drying: Dry the coverslips under a stream of nitrogen gas.

-

Silanization: Prepare a 1% (v/v) solution of this compound in anhydrous toluene. Immerse the cleaned, dry coverslips in the solution and incubate for 2-4 hours at room temperature with gentle agitation.

-

Washing: Rinse the coverslips sequentially with toluene, ethanol, and deionized water to remove excess silane.

-

Curing: Cure the functionalized coverslips in an oven at 110°C for 30-60 minutes.

-

Storage: Store the TCO-functionalized coverslips in a desiccator until use.

Protocol for Bioconjugation of a Tetrazine-Labeled Protein

-

Protein Preparation: Prepare a solution of the tetrazine-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Conjugation Reaction: Immerse the TCO-functionalized coverslip in the protein solution. Incubate for 1-2 hours at room temperature with gentle agitation. The optimal protein concentration and incubation time should be determined empirically.

-

Washing: Remove the coverslip from the protein solution and wash thoroughly with PBS to remove non-specifically bound protein.

-

Blocking (Optional): To prevent non-specific binding in subsequent assays, incubate the coverslip in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Final Wash: Wash the coverslip with PBS before use in downstream applications.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications:

-

Targeted Drug Delivery: Functionalize nanoparticles with this linker to create drug delivery vehicles. The TCO group can then be used to attach targeting ligands (e.g., antibodies, peptides) for cell-specific delivery.

-

PROTACs: As a PROTAC (Proteolysis Targeting Chimera) linker, it can be used to conjugate a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the degradation of the target protein.[6][7]

-

Biosensor Development: Immobilize capture proteins or antibodies onto sensor surfaces to create highly sensitive and specific diagnostic devices.

-

Biomaterials and Tissue Engineering: Modify the surface of biomaterials to control cell adhesion, proliferation, and differentiation, improving the biocompatibility of implants and tissue scaffolds.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the gap between biological systems and inorganic materials. Its robust surface anchoring chemistry combined with the speed and specificity of bioorthogonal ligation provides researchers with a reliable tool for a wide range of applications in drug development, diagnostics, and materials science. A thorough understanding of its mechanism of action and careful optimization of experimental protocols will enable the full potential of this molecule to be realized in advancing scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, specifications, and applications of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional linker molecule. This molecule is of significant interest in the fields of bioconjugation, surface chemistry, and drug delivery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and the functionalization of surfaces for biological applications.

Core Properties and Specifications

This compound is a versatile chemical tool characterized by three key functional domains: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety. Each of these components imparts specific functionalities that are critical to its utility. The quantitative specifications for this molecule are summarized in the table below.

| Property | Specification |

| Molecular Formula | C27H52N2O9Si |

| Molecular Weight | 576.8 g/mol |

| CAS Number | 2250217-32-2 |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage Conditions | -20°C |

Key Applications and Mechanisms of Action

The unique trifunctional nature of this compound allows for its application in two primary areas: bioorthogonal conjugation via its TCO group and surface modification through its triethoxysilane group. The PEG spacer enhances solubility and reduces steric hindrance.

Bioorthogonal Conjugation: The TCO-Tetrazine Ligation

The trans-cyclooctene (TCO) group is a highly reactive dienophile that participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) derivative.[1][2] This bioorthogonal reaction is exceptionally fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, and proceeds efficiently under physiological conditions without the need for a catalyst.[1][3] The reaction is highly specific and results in the formation of a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[2][3] This "click chemistry" reaction is widely used for labeling biomolecules, such as proteins and antibodies, in complex biological systems.[4][5]

Surface Modification: Silanization

The triethoxysilane group enables the covalent attachment of the molecule to hydroxyl-bearing surfaces, such as glass, silica (B1680970), and other metal oxides.[6][7] The mechanism involves two main steps: hydrolysis of the ethoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanol groups with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds.[5][8] This process, known as silanization, creates a stable, functionalized surface.

Experimental Protocols

The following are generalized protocols for the primary applications of this compound. Optimal conditions may vary depending on the specific substrate, biomolecule, and experimental goals.

Protocol 1: Surface Functionalization of Glass or Silica

This protocol describes the liquid-phase deposition of this compound onto a glass or silica surface.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene (B28343) or acetone)

-

Glass or silica substrate

-

Cleaning solution (e.g., piranha solution or 1:1 methanol/HCl)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Surface Preparation: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a suitable cleaning solution, followed by copious rinsing with deionized water. Dry the substrate under a stream of nitrogen.

-

Silanization Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent.

-

Surface Coating: Immerse the cleaned and dried substrate in the silanization solution. The reaction time can range from 30 minutes to several hours, depending on the desired surface coverage. The reaction should be carried out under a nitrogen atmosphere to minimize unwanted polymerization of the silane in solution.

-

Rinsing and Curing: After incubation, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bound silane. The coated surface can be cured by baking at an elevated temperature (e.g., 110°C for 1 hour) to promote further cross-linking of the silane layer.

-

Final Rinse and Storage: Perform a final rinse with the solvent and dry the functionalized surface under a stream of nitrogen. The TCO-functionalized surface is now ready for conjugation with a tetrazine-labeled molecule.

Protocol 2: TCO-Tetrazine Ligation for Protein Immobilization

This protocol outlines the immobilization of a tetrazine-labeled protein onto a TCO-functionalized surface.

Materials:

-

TCO-functionalized surface (from Protocol 1)

-

Tetrazine-labeled protein

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Protein Solution Preparation: Dissolve the tetrazine-labeled protein in the reaction buffer to the desired concentration (typically in the low micromolar range).

-

Immobilization Reaction: Cover the TCO-functionalized surface with the protein solution and incubate at room temperature for 30-60 minutes. The rapid kinetics of the TCO-tetrazine reaction allows for efficient conjugation even at low concentrations.[3]

-

Blocking: After the incubation period, wash the surface with the reaction buffer to remove any unbound protein. To prevent non-specific binding in subsequent steps, incubate the surface with a blocking buffer for 30 minutes.

-

Washing: Wash the surface extensively with the washing buffer to remove any non-specifically adsorbed protein.

-

Analysis: The immobilized protein can be detected and quantified using standard analytical techniques, such as fluorescence microscopy (if the protein is fluorescently labeled) or immunoassays.

Stability and Storage

The TCO group has a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO).[6] Therefore, this compound is not recommended for long-term storage.[6] It should be stored at -20°C and protected from moisture. Similarly, TCO-functionalized surfaces should be used relatively quickly after preparation for optimal reactivity.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the gap between surface chemistry and bioorthogonal bioconjugation. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers in drug development, diagnostics, and materials science. The ability to create stably functionalized surfaces with highly reactive bioorthogonal handles opens up a wide array of possibilities for the development of novel biomedical devices and research platforms.

References

- 1. benchchem.com [benchchem.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]

- 7. TCO-PEG3-triethoxysilane_2250217-32-2_新研博美 [xinyanbm.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG3-amide-C3-triethoxysilane. This molecule is of significant interest in the fields of bioconjugation, surface chemistry, and targeted drug delivery, including the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure combines a bioorthogonal reactive group (TCO), a hydrophilic spacer (PEG3), and a surface-anchoring moiety (triethoxysilane), offering a versatile tool for advanced research and development.

Core Compound Specifications

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including stoichiometric calculations for conjugation reactions and solution preparation.

| Property | Value | Source(s) |

| Molecular Weight | 576.8 g/mol | |

| Chemical Formula | C₂₇H₅₂N₂O₉Si | |

| CAS Number | 2250217-32-2 | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | Store at -20°C, desiccated |

Chemical Structure and Functional Domains

This compound is a modular molecule with three distinct functional domains, each contributing to its overall utility.

Caption: Functional domains of this compound.

-

Trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal reactive handle. It participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under mild, catalyst-free conditions, making it ideal for conjugating molecules in complex biological environments.

-

PEG3 Linker: The tri-polyethylene glycol spacer is a short, hydrophilic chain. It enhances the aqueous solubility of the molecule and any conjugate derived from it. Furthermore, it provides spatial separation between the surface and the conjugated biomolecule, which can reduce steric hindrance and improve accessibility for biological interactions.

-

Triethoxysilane: This functional group is the surface-anchoring domain. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (-Si-OH) groups. These silanols can then form stable, covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on inorganic surfaces such as glass, silica, and metal oxides.

Applications in Research and Development

The trifunctional nature of this linker makes it suitable for a range of applications at the interface of chemistry, biology, and materials science.

-

Surface Functionalization for Biosensors: Immobilize capture probes (antibodies, nucleic acids, etc.) onto silica-based sensor chips for highly specific analyte detection.

-

Targeted Drug Delivery: Functionalize nanoparticles or other drug carriers with targeting ligands to enhance localization to specific cells or tissues.

-

PROTAC Development: While often used as a linker within a PROTAC molecule, its triethoxysilane group could also be used to immobilize PROTACs on surfaces for screening assays. The TCO group allows for the efficient click-ligation of a warhead or E3 ligase ligand.

-

Cell Culture and Tissue Engineering: Modify surfaces to control cell adhesion and proliferation by presenting specific bioactive molecules.

Experimental Protocols

The following are generalized protocols for the two primary reaction steps involving this compound: surface modification and subsequent bioconjugation. Optimization will be required for specific substrates and biomolecules.

Protocol 1: Surface Functionalization of Silica Substrates

This protocol outlines the steps to create a TCO-functionalized surface on a glass or silica substrate.

Caption: Workflow for surface functionalization with triethoxysilane.

Materials:

-

Silica or glass substrates (e.g., microscope slides, silicon wafers).

-

This compound.

-

Anhydrous toluene.

-

Ethanol (ACS grade).

-

Deionized (DI) water.

-

Cleaning solution (e.g., Piranha solution or access to an oxygen plasma cleaner).

-

Nitrogen gas source.

-

Oven.

Procedure:

-

Substrate Cleaning and Hydroxylation: Thoroughly clean the substrate to remove organic contaminants and ensure the surface is rich in hydroxyl groups. This is critical for efficient silanization.

-

Piranha Etching (Caution: Extremely Corrosive): In a certified fume hood, immerse substrates in a freshly prepared 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30-45 minutes.

-

Oxygen Plasma Treatment: Alternatively, place cleaned substrates in an oxygen plasma cleaner for 5-10 minutes.

-

-

Rinsing and Drying: Extensively rinse the activated substrates with DI water and then dry them completely under a stream of nitrogen gas. Use immediately.

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the clean, dry substrates in the silane solution for 1-2 hours at room temperature with gentle agitation. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize water content that could cause premature polymerization in solution.

-

An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional linker critical for bioconjugation and surface modification. While precise quantitative solubility data is not extensively published, this document synthesizes available information on its qualitative solubility, outlines protocols for its use, and presents logical workflows for its application in research and development.

Introduction and Chemical Properties

This compound is a specialized chemical reagent that integrates three key functional components:

-

A Trans-Cyclooctene (TCO) group, which participates in rapid and highly selective bioorthogonal "click chemistry" reactions with tetrazine partners. This reaction is known for its exceptional speed and selectivity, proceeding without the need for a copper catalyst[1].

-

A hydrophilic Polyethylene Glycol (PEG3) spacer, which enhances the solubility of the molecule in aqueous media, reduces aggregation, and provides a flexible connection to minimize steric hindrance[2][3][4].

-

A Triethoxysilane (B36694) group, which is commonly used for the covalent modification and functionalization of surfaces containing hydroxyl groups, such as glass, silica (B1680970), and other silicon-based materials[1][5].

This unique combination makes it a valuable tool for attaching biomolecules to surfaces, developing biocompatible materials, and constructing complex bioconjugates like PROTACs[6][7].

Solubility Profile

The table below summarizes the known solvent compatibility for this compound and structurally similar Silane-PEG compounds.

| Solvent Class | Recommended Solvents | Solubility Notes | Source(s) |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Consistently reported as a good solvent.[1][8][9] | [1][8][9] |

| DMF (Dimethylformamide) | Frequently recommended for dissolving TCO-PEG linkers.[1][4] | [1][4] | |

| Chlorinated | DCM (Dichloromethane / Methylene Chloride) | Suitable for dissolving the compound.[1][4] | [1][4] |

| Chloroform | Also cited as a compatible solvent.[4] | [4] | |

| Aqueous Solutions | Ethanol (B145695)/Water Mixtures | Silane-PEGs are often dissolved in ethanol/water mixtures (e.g., 95%/5% w/w) for surface modification protocols.[5][8][10] | [5][8][10] |

| Regular Aqueous Solution (Water) | The PEG component imparts hydrophilicity, but solubility in pure water may be limited and should be experimentally determined.[8] | [8] | |

| Other Organics | THF (Tetrahydrofuran) | Mentioned as a compatible solvent for similar TCO-PEG structures.[4] | [4] |

| Aliphatic Hydrocarbons (Pentane, Hexane) | Suggested for solubilizing silanes without causing degradation.[11] | [11] |

Important Considerations:

-

Hydrolysis: The triethoxysilane moiety is susceptible to hydrolysis in the presence of moisture. This reaction is necessary for covalent bonding to surfaces but reduces the stability of the reagent in solution. Therefore, it is critical to use anhydrous solvents and prepare solutions fresh. Silane-PEG compounds should be stored desiccated at -20°C to prevent degradation[5][8][10].

-

Sonication: Gentle sonication in an ultrasonic bath can aid in the dissolution of Silane-PEG compounds[11]. However, prolonged or high-energy sonication should be avoided to prevent potential degradation of the PEG linker[11].

Experimental Protocols

The following are generalized protocols for handling and using this compound based on methodologies for similar Silane-PEG reagents.

-

Preparation: Bring the vial of this compound to room temperature before opening to minimize moisture condensation.

-

Solvent Selection: Choose a suitable anhydrous solvent based on the solubility table and the requirements of the downstream application (e.g., DMSO for stock solutions, Ethanol/Water for surface silanization).

-

Dissolution: Add the desired volume of solvent to the vial. If necessary, vortex briefly or use gentle sonication to ensure complete dissolution[11].

-

Usage: Use the solution immediately, as the silane (B1218182) group is prone to hydrolysis. For applications not involving surface chemistry, strictly anhydrous conditions are recommended.

This protocol is adapted from standard procedures for Silane-PEG reagents[5][8][10].

-

Surface Preparation: Clean the glass or silica substrate thoroughly. This typically involves sonication in acetone, followed by isopropanol, and rinsing with deionized water. To ensure a high density of hydroxyl groups for reaction, the surface can be treated with an oxygen plasma or a piranha solution (use extreme caution).

-

Solution Preparation: Prepare a fresh solution of this compound at a concentration of 10-50 mg/mL in an ethanol/water (95%/5%, w/w) mixture[5][8][10]. The water content facilitates the hydrolysis of the ethoxy groups on the silane, which is a prerequisite for covalent bond formation with the surface.

-

Incubation: Immerse the cleaned substrate in the Silane-PEG solution. Allow the reaction to proceed for 30 minutes to 2 hours at room temperature[5][8][10].

-

Washing: After incubation, remove the substrate and wash it thoroughly with ethanol and then deionized water to remove any non-covalently bound reagent.

-

Curing (Optional but Recommended): To complete the siloxane bond formation, bake the coated substrate in an oven at 100-120°C for 30-60 minutes.

-

Verification: The now TCO-functionalized surface is ready for conjugation with tetrazine-labeled molecules.

Logical and Experimental Workflows

To guide researchers in the practical application of this reagent, the following workflows are presented in the DOT language for visualization.

This diagram outlines the decision-making process for selecting an appropriate solvent.

Caption: Solvent selection workflow for this compound.

This diagram illustrates the complete experimental process from a bare substrate to a final biomolecule-conjugated surface.

Caption: Workflow for surface functionalization and subsequent bioconjugation.

References

- 1. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. medkoo.com [medkoo.com]

- 10. Silane PEG, mPEG-Silane [nanocs.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane: Purity, Documentation, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional linker crucial for the development of advanced bioconjugates and functionalized surfaces. This document details the compound's purity specifications, provides key documentation insights, and outlines detailed experimental protocols for its application in surface modification and bioorthogonal ligation.

Core Compound Specifications

This compound is a versatile molecule featuring a trans-cyclooctene (B1233481) (TCO) group for rapid and specific bioorthogonal "click" chemistry with tetrazine-modified molecules. Its other terminus is a triethoxysilane (B36694) group, enabling covalent attachment to silica-based surfaces such as glass, silicon oxide, and nanoparticles. A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes non-specific interactions.

| Property | Value | Source |

| Purity | >95% | [1] |

| Molecular Formula | C₂₇H₅₂N₂O₉Si | [1][2] |

| Molecular Weight | 576.80 g/mol | [1][2] |

| CAS Number | 2250217-32-2 | [1][2] |

| Solubility | Soluble in DMSO, DCM, and DMF | [1] |

| Storage Conditions | Store at -20°C, desiccated | [1] |

| Appearance | Colorless to light yellow viscous liquid (typical for similar compounds) |

Purity and Documentation

Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) confirming the compound's identity and purity. While a specific CoA for this exact molecule is not publicly available, a representative CoA for a similar compound, TCO-PEG3-acid, indicates that analytical data such as ¹H NMR spectroscopy is used to confirm the structure and appearance is noted. Purity is often determined by High-Performance Liquid Chromatography (HPLC). For research and development purposes, a purity of greater than 95% is standard for this class of reagents.

Experimental Protocols

The utility of this compound lies in its ability to first functionalize a surface and then specifically capture a biomolecule of interest. The following protocols provide a framework for these two key steps.

Protocol 1: Surface Functionalization of Glass or Silica (B1680970) Substrates

This protocol details the procedure for covalently attaching this compound to a glass or silica surface, rendering it reactive towards tetrazine-modified molecules.

Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips, or silicon wafers)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Anhydrous toluene (B28343)

-

This compound

-

Absolute ethanol

-

Deionized water

-

Nitrogen gas

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Immerse the glass or silica substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

-

Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a stream of nitrogen gas.

-

To ensure complete removal of water, bake the cleaned and dried substrates in an oven at 110°C for at least 30 minutes.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a suitable container.

-

Immerse the cleaned, dried, and activated substrates in the silanization solution. Ensure the substrates are fully submerged. This step should be performed in a moisture-free environment, for example, under a nitrogen or argon atmosphere.

-

Incubate for 2-4 hours at room temperature with gentle agitation.

-

-

Washing:

-

Remove the substrates from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.

-

Rinse the substrates with absolute ethanol.

-

-

Curing:

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

Cure the substrates in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of a stable and covalent siloxane network on the surface.

-

-

Storage:

-

Store the TCO-functionalized surfaces in a dry, inert atmosphere (e.g., in a desiccator or under nitrogen) until ready for use.

-

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Biomolecule to a TCO-Functionalized Surface

This protocol describes the immobilization of a biomolecule functionalized with a tetrazine group onto the TCO-modified surface prepared in Protocol 1. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is a highly efficient and specific bioorthogonal reaction.[1]

Materials:

-

TCO-functionalized substrate (from Protocol 1)

-

Tetrazine-modified biomolecule (e.g., protein, antibody, oligonucleotide) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) or a commercial blocking solution)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Deionized water

Procedure:

-

Blocking (Optional but Recommended):

-

To minimize non-specific binding of the biomolecule, incubate the TCO-functionalized substrate with a blocking buffer for 30-60 minutes at room temperature.

-

Rinse the substrate with washing buffer.

-

-

Bioconjugation:

-

Prepare a solution of the tetrazine-modified biomolecule at a suitable concentration in the reaction buffer. The optimal concentration will depend on the specific application and should be determined empirically, but a starting point of 1-10 µM is common.[3]

-

Apply the biomolecule solution to the TCO-functionalized surface, ensuring the entire surface is covered.

-

Incubate for 1-2 hours at room temperature.[3] The reaction is typically rapid, but incubation times can be optimized.[4]

-

-

Washing:

-

Remove the biomolecule solution and wash the substrate extensively with the washing buffer to remove any unbound biomolecules.

-

Rinse with deionized water.

-

-

Analysis:

-

The successful immobilization of the biomolecule can be confirmed using various analytical techniques, such as fluorescence microscopy (if the biomolecule is fluorescently labeled), enzyme-linked immunosorbent assay (ELISA), or surface plasmon resonance (SPR).

-

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Caption: Experimental workflow for surface functionalization and bioconjugation.

Caption: Core chemical reactions: Silanization and TCO-Tetrazine Ligation.

References

The Technologist's Guide to TCO Linkers: Harnessing Bioorthogonal Click Chemistry for Advanced Bioconjugation

For Immediate Release

In the intricate landscape of chemical biology and drug development, precision and efficiency in molecular conjugation are paramount. Trans-cyclooctene (TCO) linkers have emerged as a cornerstone of bioorthogonal "click" chemistry, offering researchers, scientists, and drug development professionals an unparalleled tool for the rapid and specific labeling of biomolecules. This technical guide provides an in-depth exploration of the core features of TCO linkers, their reaction kinetics, and detailed methodologies for their application, with a focus on the transformative potential in areas such as antibody-drug conjugates (ADCs) and in vivo imaging.

Executive Summary

TCO linkers participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, a cornerstone of bioorthogonal chemistry. This reaction is prized for its exceptionally fast kinetics, remarkable specificity, and its ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1][2] These features make TCO linkers ideal for a wide range of applications, from live-cell imaging to the construction of complex biotherapeutics.[1][3] This guide will delve into the fundamental principles of TCO-tetrazine chemistry, present quantitative data on reaction rates, and provide detailed experimental protocols for common bioconjugation procedures.

Core Features of TCO Linkers

The utility of TCO linkers is rooted in a set of key characteristics that distinguish them from other bioorthogonal reagents:

-

Exceptional Reaction Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[4] This rapid ligation allows for efficient conjugation even at low reactant concentrations, which is crucial for in vivo applications.[2][4]

-

Bioorthogonality: TCO and tetrazine moieties are abiotic and do not participate in or interfere with native biochemical processes within living systems.[5] This "bioorthogonality" ensures that the conjugation reaction is highly specific and avoids off-target reactions.

-

Catalyst-Free Reaction: Unlike other click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine ligation does not require a metal catalyst.[5] This is a significant advantage for in vivo and live-cell applications, as it avoids the cytotoxicity associated with heavy metals.

-

High Stability and Versatility: While early TCO derivatives faced challenges with in vivo stability due to isomerization to the less reactive cis-isomer, newer generations of TCO linkers have been engineered with improved stability.[6] Furthermore, TCO linkers can be readily functionalized with various reactive groups (e.g., NHS esters, maleimides) and incorporated with spacers, such as polyethylene (B3416737) glycol (PEG), to enhance solubility and reduce steric hindrance.[5][7]

Quantitative Data on Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of both the TCO and the tetrazine. The table below summarizes the second-order rate constants for various TCO-tetrazine pairs, providing a comparative overview for selecting the optimal reagents for a given application.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| TCO | 3-methyl-6-phenyl-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |

| TCO | Dipyridyl tetrazine | 2000 ± 400 | PBS |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| sTCO (strained TCO) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |

| TCO-PEG₄ | Me4Pyr-Tz | 69,400 | DPBS |

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[8]

Experimental Protocols

The following are detailed methodologies for common experiments involving TCO linkers.

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the conjugation of a TCO linker to a protein via its primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.5)

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column.[5]

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[5]

-

Conjugation Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[5]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]

-

Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting spin column.[5]

-

Characterization: The degree of labeling can be determined using mass spectrometry.[9]

Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol details the click reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled protein

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-containing protein and the tetrazine-containing protein in the reaction buffer.

-

Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] For less reactive partners or lower concentrations, the incubation time may be extended.

-

Analysis and Purification: The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[4] The final conjugate can be purified by size-exclusion chromatography if necessary.[1]

Protocol 3: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constant of a TCO-tetrazine reaction.

Materials:

-

TCO derivative

-

Tetrazine derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the TCO and tetrazine in a suitable solvent like DMSO.[8]

-

Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance (λmax), typically between 510-550 nm, in the reaction buffer.[8]

-

Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Begin the measurement and then add the tetrazine solution to start the reaction, ensuring rapid mixing.[8]

-

Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[8]

-

Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.[8]

Visualizing Workflows and Pathways

Pre-targeting Workflow for In Vivo Imaging

The pre-targeting strategy is a powerful application of TCO-tetrazine chemistry, particularly in PET imaging. This approach involves a two-step process: first, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" with the TCO-tagged antibody at the target site, allowing for highly specific imaging.[10][11]

Mechanism of Antibody-Drug Conjugate (ADC) Action

TCO linkers are increasingly used in the development of ADCs. In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a TCO-containing linker. The antibody directs the ADC to cancer cells, and upon internalization, the drug is released, leading to cell death.[12]

General Experimental Workflow for Protein Bioconjugation

The general workflow for creating a bioconjugate using TCO-tetrazine chemistry involves two main stages: functionalization of the biomolecules with the TCO and tetrazine moieties, followed by the click ligation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. escholarship.org [escholarship.org]

- 8. benchchem.com [benchchem.com]

- 9. msvision.com [msvision.com]

- 10. researchgate.net [researchgate.net]

- 11. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Understanding PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. This modification strategy dramatically enhances the therapeutic properties of proteins, peptides, antibodies, and oligonucleotides by improving their pharmacokinetic and pharmacodynamic profiles. By covalently attaching these inert, hydrophilic polymer chains, PEGylation increases the hydrodynamic size of the biomolecule, leading to reduced renal clearance and a significantly prolonged circulation half-life.[1] Furthermore, the flexible PEG chains form a protective hydrophilic cloud around the molecule, sterically shielding it from proteolytic enzymes and the host's immune system, thereby increasing stability and reducing immunogenicity.[2] This guide provides an in-depth examination of the principles of PEGylation, quantitative data on its effects, detailed experimental protocols for its implementation, and visualizations of the underlying mechanisms and workflows.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. In bioconjugation, PEG derivatives are utilized as flexible spacer arms to link two or more molecules. These spacers are valued for their biocompatibility, non-toxicity, and high solubility in aqueous solutions.[3] The process of PEGylation involves the covalent attachment of these PEG chains to a target biomolecule.[3]

The primary benefits of using PEG spacers in bioconjugation include:

-

Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, thereby extending their circulation half-life in the body.[1]

-

Reduced Immunogenicity and Antigenicity: The PEG "cloud" sterically hinders the approach of antibodies and proteolytic enzymes to the surface of the biomolecule. This masking of epitopes and cleavage sites is the basis for reduced immunogenicity and enhanced stability.[2][4]

-

Enhanced Solubility and Stability: PEG spacers can improve the solubility of hydrophobic drugs and protect the bioconjugate from aggregation.[5][6]

-

Controlled Drug Release: In the context of antibody-drug conjugates (ADCs), PEG linkers can influence the stability of the conjugate and the release of the cytotoxic payload.[5][7][8]

Types of PEG Spacers

PEG spacers are available in various architectures, each offering distinct advantages:

-

Linear PEGs: The simplest form, consisting of a single chain of repeating ethylene oxide units. They are widely used and well-characterized.[9]

-

Branched PEGs: These consist of multiple PEG chains radiating from a central core. Branched PEGs can offer a greater hydrodynamic radius compared to linear PEGs of the same molecular weight, potentially leading to longer circulation times.[9][10] Some studies suggest that branched PEGs may be less immunogenic than linear PEGs, although other research indicates the effect of branching on immunogenicity is insignificant.[6][10]

-

Discrete PEGs (dPEGs): Unlike traditional polydisperse PEGs, which are a mixture of molecules with a range of molecular weights, dPEGs are single molecular compounds with a precisely defined number of ethylene oxide units.[3] This uniformity allows for the creation of more homogeneous bioconjugates with consistent properties.[3]

Quantitative Data on PEG Spacers

The selection of a PEG spacer is a critical aspect of bioconjugate design, with its physicochemical properties directly impacting the final product's performance.

Physicochemical Properties of Discrete PEG (dPEG®) Spacers

Discrete PEG linkers offer precise control over the spacer length and molecular weight, leading to more homogenous conjugates.[3][11]

| dPEG® Product Name | Number of PEG Units | Molecular Weight (Da) | Spacer Length (Å) |

| dPEG® 2 | 2 | 148.16 | 10.3 |

| dPEG® 4 | 4 | 236.26 | 17.1 |

| dPEG® 8 | 8 | 412.47 | 31.5 |

| dPEG® 12 | 12 | 588.68 | 45.9 |

| dPEG® 24 | 24 | 1149.3 | 90.3 |

| dPEG® 36 | 36 | 1710.0 | 134.7 |

Data compiled from commercially available discrete PEG products.[11][12]

Effect of PEG Molecular Weight on Pharmacokinetics

The molecular weight of the PEG spacer has a profound effect on the in vivo circulation time of the bioconjugate.

| PEG Molecular Weight (kDa) | Terminal Half-Life |

| 6 | 18 minutes |

| 190 | 1 day |

Data from a study on the intravenous administration of 125I-labeled PEG in mice.[5]

Impact of PEGylation on Ligand-Receptor Binding Affinity

While PEGylation offers numerous advantages, it can also sterically hinder the interaction of the biomolecule with its target receptor, leading to a decrease in binding affinity.

| Protein | PEG Size (kDa) | Change in Binding Affinity (Kd) |

| Interferon-α2 | 12 (linear) | ~3-fold decrease |

| Interferon-α2 | 40 (branched) | ~10-fold decrease |

| Anti-p185(HER-2) scFv | 20 | ~5-fold decrease |

Data compiled from various studies on PEGylated proteins.[13][14]

Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions and rigorous purification and characterization of the final product.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins, targeting the primary amines of lysine (B10760008) residues and the N-terminus.

Materials:

-

Protein to be PEGylated (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.4-8.0)

-

Amine-reactive PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Protocol:

-

Preparation:

-

Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange.

-

Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

-

PEG-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess over the protein (a 10 to 50-fold molar excess is a common starting point).

-

Slowly add the PEG-NHS ester solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated protein from unreacted PEG and other small molecules using SEC.[7]

-

-

Characterization:

-

Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm PEGylation and determine the degree of modification.[15]

-

Thiol-Reactive PEGylation using Maleimide Chemistry

This method provides a more site-specific approach to PEGylation by targeting free sulfhydryl groups on cysteine residues.

Materials:

-

Thiol-containing protein (if the protein does not have a free cysteine, one can be introduced via site-directed mutagenesis or by reducing a disulfide bond)

-

PEG-Maleimide

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

-

Purification system (e.g., SEC or Ion-Exchange Chromatography - IEX)

Protocol:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Ensure the protein is in a thiol-free reaction buffer.

-

-

Conjugation Reaction:

-

Dissolve the PEG-Maleimide in the reaction buffer.

-

Add the PEG-Maleimide solution to the protein solution at a 10 to 20-fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the PEGylated protein using SEC or IEX to remove unreacted PEG-Maleimide and unmodified protein.[16]

-

-

Characterization:

-

Confirm PEGylation and assess the purity of the conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry.[15]

-

Visualizing PEGylation Concepts and Workflows

General PEGylation Workflow

References

- 1. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

- 11. High purity Discrete PEG products [jenkemusa.com]

- 12. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Polyethylene glycol (PEG)-associated immune responses triggered by clinically relevant lipid nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-PEG antibody FAQ [ibms.sinica.edu.tw]

Methodological & Application

TCO-Tetrazine Ligation: A Detailed Protocol for Bioorthogonal Cell Labeling

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in living systems.[1] This application note provides a comprehensive overview of the TCO-tetrazine ligation for cell labeling, including the underlying mechanism, detailed experimental protocols, and key quantitative data to guide experimental design. Its exceptional kinetics and high specificity make it an invaluable tool for a wide range of applications, from in vivo imaging to targeted drug delivery.[1]

Introduction to TCO-Tetrazine Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[2] The TCO-tetrazine ligation is a prime example of such a reaction, prized for its exceptionally fast reaction rates and high specificity.[3][4] This "click chemistry" reaction proceeds without the need for a cytotoxic catalyst, such as copper, making it ideal for live-cell applications.[4][5]

The reaction involves a two-step mechanism:

-

An initial [4+2] inverse-electron-demand Diels-Alder cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[1][6]

-

A subsequent retro-Diels-Alder reaction that irreversibly eliminates a molecule of dinitrogen (N₂), driving the reaction forward and forming a stable dihydropyridazine (B8628806) product.[1][6]

This robust and highly selective chemistry allows for a two-step labeling strategy. First, a biomolecule of interest within a cell is tagged with one of the reactive partners (e.g., TCO). Then, the complementary partner (e.g., a tetrazine linked to a fluorescent probe) is introduced, leading to a highly specific covalent linkage.[2][7][8]

Quantitative Data Summary

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) spanning from 10³ to 10⁶ M⁻¹s⁻¹.[1] This high reactivity allows for efficient labeling at low micromolar or even nanomolar concentrations, which is crucial for minimizing potential off-target effects in living systems.[1] The reaction rate is influenced by the specific structures of the TCO and tetrazine derivatives. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[6]

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k₂) General Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General | [1][9] |

| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | Not specified | [9] |

| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | Not specified | [9] |

| Dipyridal tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹ | Not specified | [9] |

| General TCO-Tetrazine Reaction | > 800 M⁻¹s⁻¹ | General | [4][9] |

| Reaction pH | 6 - 9 | PBS buffer | [3][5][9] |

| Reaction Temperature | Room Temperature, 4°C, or 37°C | Dependent on application | [5][9] |

| Reaction Time | 30 - 120 minutes | Dependent on reactants and concentrations | [5][10] |

Experimental Protocols

This section provides a general protocol for a two-step cell labeling experiment using TCO-tetrazine ligation. This typically involves an initial "pre-targeting" step where a TCO-modified molecule (e.g., an antibody) is delivered to the cells, followed by the introduction of a tetrazine-conjugated probe (e.g., a fluorophore).

Materials and Reagents

-

Cells of interest

-

TCO-functionalized molecule (e.g., TCO-NHS ester for labeling primary amines on proteins)

-

Tetrazine-conjugated probe (e.g., Tetrazine-fluorophore)

-

Buffers:

-

Amine-free buffer for NHS ester reactions (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)[5]

-

Phosphate-buffered saline (PBS) for cell washing and incubations

-

-

Solvents: Anhydrous DMSO or DMF for dissolving TCO-NHS esters and tetrazine probes[11]

-

Desalting columns for purification[11]

-

Live-cell imaging medium [11]

Step 1: Preparation of TCO-Labeled Targeting Molecule (e.g., Antibody)

This protocol describes the labeling of a protein with a TCO-NHS ester.

-

Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. If the stock buffer contains primary amines like Tris, a buffer exchange into an amine-free buffer is necessary.[11]

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[11]

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11]

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[11]

-

Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[11]

-

Characterization: The degree of labeling can be determined by mass spectrometry. The TCO-labeled protein is now ready for cell labeling.

Step 2: Live Cell Labeling

-

Cell Preparation: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes) and grow to the desired confluency.

-

Pre-targeting: Incubate the cells with the TCO-labeled targeting molecule (from Step 1) in live-cell imaging medium. A typical concentration is 10-100 nM, incubated for 30-60 minutes at 37°C.[11] This allows the TCO-modified molecule to bind to its cellular target.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed PBS or imaging medium to remove any unbound TCO-labeled molecules.

-

Tetrazine Ligation: Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.[11]

-